Spermidine

Description

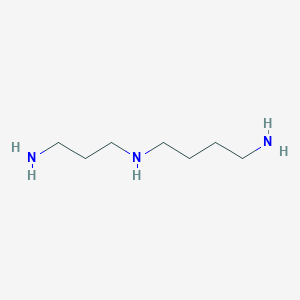

Structure

3D Structure

Properties

IUPAC Name |

N'-(3-aminopropyl)butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHGHQPFGPMSJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4036645 | |

| Record name | N-(3-Aminopropyl)-4-aminobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Spermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

124-20-9 | |

| Record name | Spermidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spermidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spermidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03566 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,4-Butanediamine, N1-(3-aminopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(3-Aminopropyl)-4-aminobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-azaoctamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPERMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U87FK77H25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Spermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Spermidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03566 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Spermidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Spermidine Biosynthesis and Metabolic Dynamics

Catabolic Mechanisms

The breakdown of spermidine (B129725) is a crucial aspect of its homeostasis, preventing excessive accumulation and allowing for the recycling of its precursor, putrescine. This catabolic process is primarily a two-step pathway involving acetylation and subsequent oxidation.

The initial and rate-limiting step in polyamine catabolism is the N-acetylation of this compound, a reaction catalyzed by this compound/spermine (B22157) N1-acetyltransferase (SSAT). physiology.org SSAT transfers an acetyl group from acetyl-CoA to the N1 position of this compound, forming N1-acetylthis compound. nih.govresearchgate.net This acetylation neutralizes one of the positive charges on the this compound molecule, which can facilitate its excretion from the cell or mark it for further degradation. physiology.orgfrontiersin.org The expression and activity of SSAT are tightly regulated and can be induced by high levels of polyamines, serving as a key feedback mechanism. physiology.org

Following acetylation, N1-acetylthis compound becomes a substrate for flavin-dependent polyamine oxidase (PAO). researchgate.net PAO catalyzes the oxidation of N1-acetylthis compound, cleaving it to produce putrescine, 3-acetamidopropanal, and hydrogen peroxide. researchgate.netresearchgate.net This reaction effectively converts this compound back to its precursor, putrescine, which can then be re-utilized for this compound synthesis or further catabolized. nih.gov This process, often termed the "polyamine back-conversion pathway," is essential for maintaining appropriate intracellular polyamine pools. nih.gov

| Enzyme | Substrate | Product(s) | Function |

|---|---|---|---|

| This compound/Spermine N1-Acetyltransferase (SSAT) | This compound, Acetyl-CoA | N1-acetylthis compound | Initiates polyamine catabolism by acetylating this compound. nih.govresearchgate.net |

| Polyamine Oxidase (PAO) | N1-acetylthis compound | Putrescine, 3-acetamidopropanal, H₂O₂ | Oxidizes acetylated this compound, leading to the regeneration of putrescine. researchgate.netresearchgate.net |

Homeostatic Regulation of Intracellular this compound Concentrations

The maintenance of stable intracellular this compound levels is achieved through a complex and multi-layered regulatory network that balances biosynthesis, catabolism, and cellular transport. nih.gov This homeostatic control is critical, as both depletion and excess of polyamines can be detrimental to the cell. nih.gov

Key regulatory mechanisms include:

Transcriptional and Translational Control: The expression of key biosynthetic enzymes, such as ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (SAMDC), and the primary catabolic enzyme, SSAT, is tightly regulated at both the transcriptional and translational levels in response to intracellular polyamine concentrations. nih.gov

Feedback Inhibition: High levels of polyamines can induce the expression of SSAT, thereby promoting their own catabolism and reducing their intracellular concentrations. physiology.org

Cellular Transport: In addition to biosynthesis and catabolism, the intracellular concentration of this compound is also regulated by its transport into and out of the cell. nih.gov

This intricate network of regulatory pathways ensures a dynamic and responsive system that can rapidly adjust intracellular this compound levels to meet the physiological demands of the cell.

Molecular Mechanisms of Spermidine Action

Autophagy Pathway Modulation

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles, misfolded proteins, and other cellular debris, crucial for maintaining cellular homeostasis and preventing the accumulation of toxic components. Spermidine (B129725) is a known inducer of autophagy, and its effects are mediated through several key mechanisms. preprints.orgnih.govmdpi.comkarger.com

This compound has been shown to influence the expression of genes critical for the autophagy pathway, known as Atg genes. Studies have demonstrated that this compound supplementation can upregulate the expression of specific Atg genes, such as Atg7, Atg11, and Atg15, in various model organisms including yeast and honey bees. aginganddisease.orgplos.orgaging-us.complos.org This increased expression of Atg genes contributes to the enhanced formation of autophagosomes, the vesicles that sequester cellular material for degradation. tandfonline.com The induction of autophagy by this compound is considered essential for its lifespan-extending effects, as genetic inhibition of essential Atg genes has been shown to abolish the longevity benefits associated with this compound treatment. aginganddisease.orgaging-us.com

This compound influences autophagy by regulating the activity and expression of key transcriptional regulators, notably Transcription Factor EB (TFEB). TFEB is a master regulator of lysosomal biogenesis and autophagy. This compound promotes the translation and synthesis of TFEB, partly through its effect on eukaryotic translation initiation factor 5A (eIF5A) hypusination. researchgate.nettandfonline.commdpi.comtandfonline.com Hypusination is a unique post-translational modification of eIF5A that is dependent on this compound. researchgate.nettandfonline.com By enhancing eIF5A hypusination, this compound favors the translation of TFEB, leading to increased autophagic flux and lysosomal function. researchgate.nettandfonline.comtandfonline.com This this compound-eIF5A-TFEB axis is crucial for the anti-aging effects observed in various cell types, including B lymphocytes. researchgate.nettandfonline.com

Mitochondrial Function Regulation

Mitochondria are essential for cellular energy production and various metabolic processes. This compound has been shown to positively influence mitochondrial function, contributing to improved cellular health and protection against age-related decline. tandfonline.commdpi.comnih.govasm.orgnih.gov

This compound can enhance mitochondrial biogenesis, the process by which new mitochondria are formed. This is a key mechanism for improving cellular energy capacity and replacing aged or damaged mitochondria. This compound has been shown to stimulate mitochondrial biogenesis through the activation of signaling pathways such as the SIRT1/PGC-1α pathway. nih.gov SIRT1 is a deacetylase that can deacetylate and activate PGC-1α, a master regulator of mitochondrial biogenesis. nih.gov this compound's ability to induce SIRT1-mediated deacetylation of PGC-1α contributes to the increased expression of genes involved in mitochondrial biogenesis, such as NRF1, NRF2, and TFAM. nih.gov This leads to an increase in mitochondrial content and improved respiratory capacity, as observed in studies on cardiac tissue and neurons. mdpi.comnih.govdzl.deahajournals.org

| Mechanism | Key Players Involved | Outcome |

| Autophagy Induction | Atg genes, TFEB, eIF5A, EP300 | Degradation of damaged components, cellular clearance |

| Mitophagy Induction | PINK1, PRKN, TFEB | Selective removal of damaged mitochondria |

| Mitochondrial Biogenesis Enhancement | SIRT1, PGC-1α, NRF1, NRF2, TFAM | Increased mitochondrial content, improved respiratory capacity |

| Regulation of Mitochondrial Respiration | Mitochondrial complexes I and II, eIF5A hypusination | Enhanced ATP production, improved oxygen consumption |

This compound's influence on mitochondrial function extends to improving mitochondrial respiration and ATP production. mdpi.comnih.gov It can enhance the activity of mitochondrial complexes, such as complexes I and II, which are crucial components of the electron transport chain responsible for oxidative phosphorylation. asm.org This effect is mediated, in part, through the hypusination of eIF5A, which promotes the translation of certain mitochondrial proteins. tandfonline.comasm.org Studies have shown that this compound treatment increases parameters related to mitochondrial bioenergetics, including ATP production, mitochondrial membrane potential, and oxygen consumption rates, in various cell types and aged tissues. mdpi.comnih.gov

Allosteric Activation of Mitochondrial Trifunctional Protein

This compound has been identified as an allosteric activator of the mitochondrial trifunctional protein (MTP). MTP is a multi-enzyme complex crucial for the beta-oxidation of fatty acids within mitochondria. Research indicates that this compound binds directly to both the alpha and beta subunits of the MTP complex. This binding event leads to an allosteric enhancement of the enzymatic activities catalyzed by MTP. uky.educell-stress.comnih.govcell-stress.comcolby.edu This activation by this compound can restore MTP-mediated mitochondrial respiratory capacity, as observed in studies involving naive CD8+ T cells from aged mice, contributing to improved T cell activation. cell-stress.comcell-stress.comcolby.edu

Modulation of Mitochondrial Respiratory Chain Complex Activities

This compound influences the activity of the mitochondrial respiratory chain complexes, which are essential for oxidative phosphorylation and ATP production. Studies have shown that this compound can promote the translation and subsequent activity of mitochondrial complexes I and II. researchgate.netnih.govnih.gov This effect on complex activity is suggested to be mediated through this compound's role in eIF5A hypusination. researchgate.netnih.gov Furthermore, this compound has been reported to enhance the activities of key enzymes involved in the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). nih.gov

Influence on Mitochondrial Reactive Oxygen Species (ROS) Homeostasis

This compound plays a role in regulating mitochondrial reactive oxygen species (ROS) homeostasis. Multiple studies indicate that this compound treatment can lead to an attenuation or reduction in mitochondrial ROS levels. mdpi.comresearchgate.netnih.govaging-us.commdpi.com This effect is often associated with improved mitochondrial function and enhanced antioxidant mechanisms. aging-us.com this compound has been shown to suppress the overproduction of ROS and reduce damage from oxidative stress in various contexts. mdpi.com However, the influence of this compound on ROS can be complex and context-dependent, as some research, particularly in Ganoderma lucidum, suggests that this compound can promote the production of mitochondrial ROS, which is linked to the biosynthesis of secondary metabolites, highlighting a nuanced role in maintaining cellular redox balance. researchgate.netnih.gov

Maintenance of Mitochondrial Membrane Potential

The maintenance of a stable mitochondrial membrane potential (MMP, ΔΨm) is critical for mitochondrial function and cell viability. This compound has been shown to positively impact MMP. Treatment with this compound has been observed to increase or help maintain mitochondrial membrane potential levels. mdpi.comresearchgate.netnih.govaging-us.commdpi.commdpi.com This effect is considered an indicator of improved mitochondrial function and protection against depolarization, which can occur during cellular stress or aging. mdpi.commdpi.com For instance, this compound was found to suppress the loss of MMP induced by oxidative stress in retinal pigment epithelial cells. mdpi.com

Translational Control and Post-Translational Modifications

Beyond its effects on mitochondria, this compound significantly impacts protein synthesis through its involvement in translational control and specific post-translational modifications.

This compound-Dependent eIF5A Hypusination

A crucial molecular mechanism mediated by this compound is the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), a process known as hypusination. This compound serves as the unique donor of the 4-aminobutyl moiety required for this modification. wikipedia.orgresearchgate.netresearchgate.netasm.orgmdpi.comfrontiersin.orgmdpi.comresearchgate.net The hypusination of eIF5A occurs in two enzymatic steps. First, deoxyhypusine (B1670255) synthase (DHS) catalyzes the transfer of the 4-aminobutyl group from this compound to a specific lysine (B10760008) residue on eIF5A (lysine-50 in human eIF5A), forming an intermediate called deoxyhypusine. wikipedia.orgresearchgate.netresearchgate.netasm.orgmdpi.comfrontiersin.orgmdpi.com Subsequently, deoxyhypusine hydroxylase (DOHH) adds a hydroxyl group to the deoxyhypusine residue, resulting in the mature hypusine residue on eIF5A. wikipedia.orgresearchgate.netresearchgate.netasm.orgmdpi.comfrontiersin.orgmdpi.com This hypusination is essential for the full activity of eIF5A. wikipedia.orgasm.orgmdpi.comfrontiersin.org

Impact on Ribosome Function and Translation Elongation

Hypusinated eIF5A plays a significant role in ribosome function and translation elongation. While initially identified as an initiation factor, eIF5A is now understood to be primarily involved in translation elongation and termination. mdpi.comresearchgate.netuniprot.org A key function of hypusinated eIF5A is to facilitate the translation of specific mRNA sequences that are prone to causing ribosome stalling. This includes sequences containing consecutive proline residues (polyproline tracts) and other motifs that can impede ribosome movement. asm.orgmdpi.comfrontiersin.orgmdpi.comresearchgate.netuniprot.org By binding within the ribosome, between the P-site and E-site, eIF5A helps alleviate these translation pauses, ensuring efficient protein synthesis. mdpi.comuniprot.org Furthermore, eIF5A's influence on ribosome movement can indirectly affect translation initiation, particularly at upstream weak start codons, by influencing ribosome queuing. nih.gov

Other Identified Post-Translational Targets

Beyond its well-established role in the hypusination of eukaryotic initiation factor 5A (eIF5A), this compound is involved in other post-translational modifications of proteins. Transglutaminases (TG) are enzymes that can catalyze the covalent conjugation of polyamines, including this compound, to proteins through transamidation, typically involving a glutamine residue on the target protein nih.govbiorxiv.org. This polyamination can alter the protein's charge, potentially affecting its structure, interactions with other molecules, localization, and function nih.govresearchgate.net. Unlike putrescine and spermine (B22157), this compound is an asymmetric molecule, which can lead to the production of two sterically distinct mono-(γ-glutamyl)this compound derivatives researchgate.net.

Studies have identified various proteins that can be modified by polyamines, including this compound, via transglutaminase activity. These targets include cytoskeletal proteins like actin and tubulins, heat shock protein 70, and histones nih.gov. For instance, SV-IV, a major protein secreted from the rat seminal vesicle epithelium, has been shown to form (gamma-glutamyl)polyamine derivatives in the presence of transglutaminase and high concentrations of this compound in vitro nih.gov. Rabbit uteroglobin and rat anterior prostate secretory protein(s) have also demonstrated the ability to covalently bind this compound under these conditions nih.gov. While protein polyamination is being increasingly studied, its functional significance, particularly for histone polyamination, requires further investigation nih.gov.

Transcriptional Regulation and Chromatin Dynamics

This compound plays a role in regulating gene expression through its influence on chromatin structure and dynamics, primarily by affecting histone modifications and directly interacting with nucleic acids.

Effects on Histone Acetylation and Deacetylation

Histone acetylation is a key epigenetic modification that influences chromatin structure and transcriptional activity. This compound has been shown to modulate the activity of histone acetyltransferases (HATs) and histone deacetylases (HDACs), thereby affecting histone acetylation levels.

This compound can inhibit the activity of certain HATs, leading to histone hypoacetylation. For example, this compound has been found to inhibit general HAT activity in extracts of isolated yeast and mammalian nuclei tavernarakislab.gr. Specifically, it can inhibit the activity of P/CAF (p300/CBP-associated factor), a conserved HAT tandfonline.comnih.gov. The effect of this compound on P/CAF-catalyzed histone H3 acetylation is bimodal, showing activation at very low concentrations (up to 3 µM) and inhibition at higher concentrations (5 µM or higher) tandfonline.com. Kinetic studies suggest that at low concentrations, this compound can act as a substrate for P/CAF, producing N⁸-acetylthis compound, which in turn can increase enzyme activity tandfonline.com. At higher concentrations, this compound may act as a competitive substrate for the P/CAF active site tandfonline.com.

Conversely, this compound can also influence deacetylation. Cytosolic histone deacetylase-10 (HDAC10) specifically deacetylates N⁸-acetylthis compound nih.gov. An inverse relationship between nuclear this compound N⁸-acetyltransferase activity and histone acetyltransferase activity has been observed during liver regeneration tandfonline.com.

The balance between histone acetylation and deacetylation, as influenced by polyamines like this compound, is thought to control chromatin structure and, consequently, transcriptional regulation tandfonline.comembopress.org. Hypoacetylated chromatin domains are more effectively condensed by this compound compared to hyperacetylated nucleosomal arrays embopress.org.

Influence on Gene Expression Profiles

Through its effects on histone modification and chromatin structure, as well as potential direct interactions with the transcriptional machinery, this compound can influence global gene expression profiles. This compound-induced histone hypoacetylation, particularly of histone H3, has been linked to epigenetic effects on gene function, including the induction of autophagy-relevant transcripts tavernarakislab.grtandfonline.com.

Studies have shown that this compound can increase the expression of cell cycle-related genes, promoting DNA replication and cell cycle progression nih.gov. Conversely, depletion of polyamines can lead to changes in chromatin accessibility that correlate with altered histone post-translational modifications and can result in a differentiated-like cell state biorxiv.org.

Non-Selective Interactions with Nucleic Acids (DNA, RNA)

Polyamines, including this compound, are polycations and interact electrostatically with negatively charged nucleic acids (DNA and RNA) oup.comoup.com. These interactions are often considered non-specific, driven primarily by charge neutralization of the phosphate (B84403) backbone oup.comoup.com. However, some degree of sequence preference has been observed oup.comnih.gov.

This compound's interaction with DNA can lead to its condensation and stabilization of compact forms oup.comoup.comoup.com. It can stabilize duplex DNA, increasing its melting temperature oup.comnih.gov. While polyamines typically bind in the minor groove of DNA, their binding sites can also be in the major groove, with preference potentially influenced by DNA sequence oup.comnih.gov. This compound can also stabilize abnormal DNA structures like bulged loops and hairpins nih.gov. The interaction with DNA can influence the activity of DNA-modifying enzymes; for example, this compound can dramatically affect the interaction of the restriction enzyme Nae I with DNA, modulating its activity pnas.org.

This compound also interacts with RNA, influencing its structure and function nih.govresearchgate.net. It can stabilize RNA structure, including double-stranded regions of ribosomal RNA (rRNA) and the A-form helix of U-rich messenger RNA (mRNA) nih.govfrontiersin.orgethz.ch. This compound binding to transfer RNA (tRNA) has been studied at high resolution, revealing multiple binding sites nih.gov. These interactions can have functional consequences, such as enhancing RNA-dependent tRNA-ribosomal binding and translation nih.govethz.ch. This compound can also influence RNA-protein interactions, potentially by inducing conformational changes in RNA nih.gov. The stabilization of RNA tertiary structure by polyamines, including this compound, can also play a role in processes like repeat-associated non-AUG translation nih.gov.

Cell Cycle Progression and Cellular Fate

This compound is involved in regulating the cell cycle and influencing cellular fate decisions, including proliferation, differentiation, and apoptosis.

Modulation of Cell Proliferation and Differentiation Pathways

Intracellular polyamine concentration is closely correlated with cell proliferation spandidos-publications.com. This compound plays a causative role in modulating the cell cycle nih.gov. Small amounts of this compound are shown to sustain normal cell cycles nih.gov. This compound can promote DNA replication and cell cycle progression, increasing the proportion of cells in the S phase nih.govspandidos-publications.comnih.gov. Conversely, depletion of intracellular polyamines or inhibition of polyamine synthesis can inhibit cell growth and cause cell cycle arrest, sometimes resembling terminal differentiation biorxiv.orgspandidos-publications.com. For instance, this compound inhibited the proliferation of HeLa cells by arresting the cell cycle at the S phase in a dose-dependent manner spandidos-publications.comfrontiersin.orgfrontiersin.org.

This compound has also been implicated in cell differentiation unimi.itaginganddisease.org. It is considered essential for cell growth and differentiation unimi.it. Studies suggest that this compound is required for the induction of differentiation in certain cell types aacrjournals.org. For example, exogenous this compound supplementation was shown to initiate the differentiation of preadipocytes into mature adipocytes in the presence of a polyamine synthesis inhibitor aginganddisease.org. This compound has also been reported to enhance differentiation in differentiated chondrocytes and adult stem cells aginganddisease.org. The decrease in polyamine levels during differentiation, and the observation that inhibiting polyamine synthesis can lead to a differentiated-like state, further support the role of polyamines in these processes biorxiv.org.

This compound can also influence apoptosis, a form of programmed cell death. While the relationship is complex and context-dependent, this compound has been found to modulate apoptosis nih.govunimi.it. Some studies suggest that this compound can prevent apoptosis nih.gov, while others indicate it can induce apoptosis, particularly in cancer cells, often linked to the activation of autophagy spandidos-publications.comfrontiersin.orgfrontiersin.org.

Regulation of Cellular Senescence Mechanisms

Cellular senescence is characterized by a permanent cell cycle arrest, resistance to apoptosis, and the secretion of pro-inflammatory molecules. This compound has been shown to prevent cell senescence. nih.gov Elevated this compound levels have been associated with improved function in "old" B cells, potentially reversing aspects of immune aging. nih.gov Studies have demonstrated that this compound can inhibit senescence induced by high glucose levels and neurotoxicity. nih.gov This protective effect may involve the upregulation of cannabinoid receptor type 1 expression. nih.gov Furthermore, this compound's ability to enhance the proportion of cells in the S phase of the cell cycle and maintain mitochondrial membrane potential has been linked to improved senescence in certain cell types. nih.gov this compound can also reverse the age-dependent decline of the hypusinated EIF5A-TFEB-autophagy axis, which is crucial for restoring B cell function and potentially reversing immune senescence. tandfonline.com

Influence on Apoptosis and Necrosis Pathways

This compound plays a complex role in modulating cell death pathways, including apoptosis and necrosis. It has been found to influence cell apoptosis, with interactions between this compound and the mitochondrial membrane potentially inducing the release of cytochrome C, a key event in the apoptotic cascade. nih.gov Additionally, this compound has been observed to slow down the aging process by preventing apoptosis. nih.gov Elevated this compound levels have been shown to suppress cell necrosis, contributing to prolonged lifespan and improved health in aging organisms like yeast. nih.gov this compound can downregulate both the extrinsic and intrinsic apoptosis pathways. nih.gov In studies involving oxidative stress, this compound significantly decreased the activities of caspases-3, -8, and -9, key executioners of apoptosis. nih.gov It also counteracted mitochondrial dysfunction-mediated mitochondrial membrane potential loss, the downregulation of Bcl-2 (an anti-apoptotic protein), cytochrome c release, and caspase-9 activation, all indicative of intrinsic pathway modulation. nih.gov this compound can also reduce apoptosis via activating the AMPK-dependent autophagy pathway. oncotarget.com

Lipid Metabolism Pathways

This compound is intricately linked to the regulation of lipid metabolism, with studies revealing its influence on lipid accumulation and the profiles of fatty acids and phospholipids. nih.gov

Regulation of Lipid Accumulation

Research indicates that this compound can regulate lipid metabolism and suppress lipid accumulation. nih.gov In diet-induced obese mice, this compound has been found to reduce adiposity and hepatic fat accumulation. aginganddisease.org It can also suppress necrotic core formation and lipid accumulation by stimulating cholesterol outflow. nih.govaginganddisease.org this compound's beneficial effects in regulating lipid metabolism contribute to its potential in treating obesity. nih.govaginganddisease.org this compound intake has been negatively correlated with obesity caused by high-calorie diets, accompanied by the induction of autophagy in white adipose tissues. aginganddisease.org this compound regulates lipid metabolism through suppressing the expression of lipogenic genes via an AMP-activated protein kinase (AMPK) signaling pathway. nih.govaginganddisease.org Furthermore, this compound can promote the differentiation of pre-adipocytes into mature adipocytes, a process involved in adipogenesis. nih.govaginganddisease.org

Alterations in Fatty Acid and Phospholipid Profiles

This compound has been shown to induce changes in lipid composition, including altered fatty acid and phospholipid profiles. plos.orgnih.gov Studies in flies have found that increased triglyceride levels and altered phospholipid profiles and fatty acids are associated with extended lifespans in this compound-fed individuals. nih.govplos.orgnih.gov Most of these this compound-induced changes in lipid metabolism are largely regulated through autophagy. nih.govplos.orgnih.gov this compound can alter the expression of genes involved in lipid metabolism, with some being upregulated (e.g., genes involved in fatty acid and sphingolipid biosynthesis) and others downregulated (e.g., genes involved in phosphatidylinositol synthesis). plos.org These findings suggest that this compound profoundly regulates the expression of lipid-associated genes. plos.org

Data from studies in Drosophila melanogaster illustrate the impact of this compound on specific lipid classes:

| Lipid Class | Change with this compound Feeding (Males) | Change with this compound Feeding (Females) | Source |

| Triglycerides (TAG) | Increased | Increased | plos.orgnih.gov |

| Ethanolamine phosphate ceramide (EPC) | Increased (EPCd38:1) | - | plos.org |

| Phosphatidylcholine (PC) | Increased (PC32:2) | Increased (PC34:4) | plos.org |

| Phosphatidylethanolamine (PE) | Increased (PE38) | Increased (PE34:2) | plos.org |

| Fatty Acids | Altered Profile | Altered Profile | plos.orgnih.gov |

| Phospholipids | Altered Profile | Altered Profile | plos.orgnih.gov |

These alterations in fatty acid and phospholipid composition may be linked to this compound-induced longevity, as the modulation of lipid metabolism has been connected to autophagy and longevity. plos.org

Anti-Inflammatory Signaling Cascades

This compound exerts potent anti-inflammatory roles by suppressing various inflammatory mediators and cytokines. nih.govaginganddisease.orgbiomolther.org

Suppression of Pro-Inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α)

This compound has been shown to suppress the production and expression of key pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govbiomolther.orgmdpi.comfrontiersin.orgnih.gov In various cell models, including macrophages and microglial cells, this compound significantly inhibited the production and secretion of TNF-α and IL-1β. biomolther.orgnih.gov This suppression occurs at the transcriptional level, with this compound attenuating the mRNA upregulation and secretion of these cytokines. biomolther.orgnih.gov Studies have also demonstrated that this compound reduces the levels of IL-6 and TNF-α in cell suspensions. frontiersin.org The anti-inflammatory effects of this compound are associated with the suppression of the nuclear translocation of NF-κB, a key transcription factor involved in the expression of pro-inflammatory genes. aginganddisease.orgbiomolther.orgfrontiersin.orgnih.gov this compound can also inhibit the accumulation of reactive oxygen species (ROS), which can activate NF-κB signaling. aginganddisease.orgbiomolther.org Furthermore, this compound's anti-inflammatory effects can be mediated through pathways involving AMPK and the suppression of inflammatory signaling pathways. aginganddisease.orgaginganddisease.orgmdpi.comnih.gov

Data illustrating the effect of this compound on pro-inflammatory cytokine levels:

| Cytokine | Effect of this compound Treatment | Model System | Source |

| IL-1β | Decreased Production/Expression | Macrophages (RAW 264.7), Chondrocytes | nih.govbiomolther.orgfrontiersin.org |

| IL-6 | Decreased Production/Expression | Microglia (BV2), Yak Leydig Cells, Chondrocytes | mdpi.comfrontiersin.orgnih.gov |

| TNF-α | Decreased Production/Expression | Macrophages (RAW 264.7), Microglia (BV2), Yak Leydig Cells, Chondrocytes | aginganddisease.orgbiomolther.orgmdpi.comfrontiersin.orgnih.gov |

This suppression of pro-inflammatory cytokines is considered essential for this compound-mediated beneficial effects, including the delay of aging and protection against inflammatory conditions. aginganddisease.orgbiomolther.org

Modulation of Macrophage Polarization

Macrophages are key players in the immune response, exhibiting remarkable plasticity and adopting different functional phenotypes based on environmental signals. The two primary polarization states are the classically activated (M1) and alternatively activated (M2) macrophages. M1 macrophages are generally pro-inflammatory, involved in initiating immune responses and clearing pathogens, while M2 macrophages are typically anti-inflammatory, contributing to tissue repair, angiogenesis, and immune regulation. This compound, a naturally occurring polyamine, has been shown to influence this critical balance, favoring an anti-inflammatory M2-like phenotype. oup.comresearchgate.netscientificarchives.com

Research indicates that this compound can suppress the activation of pro-inflammatory M1 macrophages. Studies have demonstrated that this compound treatment significantly decreases the expression of M1-associated markers such as MHCII, CD86, and inducible nitric oxide synthase (iNOS) in macrophages polarized towards the M1 phenotype using stimuli like IFN-γ and LPS. oup.com Furthermore, this compound has been shown to reduce the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, in LPS-stimulated macrophages. oup.combiomolther.orgacs.org This suppression of M1 markers and pro-inflammatory mediators suggests a role for this compound in dampening excessive inflammatory responses.

Conversely, this compound appears to promote the polarization of macrophages towards an anti-inflammatory M2 phenotype. Studies have observed an increase in M2-specific markers like CD206 (Mrc1) and Arg-1 (Arginase-1) upon this compound administration. oup.comresearchgate.netfrontiersin.org This shift towards an M2-like phenotype is associated with enhanced expression of genes related to immune regulation and tissue repair. oup.com

The mechanisms underlying this compound's influence on macrophage polarization are being actively investigated. Several pathways have been implicated. One proposed mechanism involves the induction of autophagy, a cellular process crucial for maintaining cellular homeostasis. This compound is known to induce autophagy, and studies suggest that this autophagy induction is required for this compound-mediated M2 polarization. nih.govfrontiersin.org This process may involve mitochondrial reactive oxygen species (mtROS)-dependent activation of AMP-activated protein kinase (AMPK), which in turn enhances mitochondrial function and upregulates hypoxia-inducible factor-1α (Hif-1α). nih.gov Hif-1α is then required for the expression of anti-inflammatory genes and further induction of autophagy, collectively driving the M2 phenotype. nih.gov Another study suggests that this compound enhances PTPN2 expression, which can inhibit STAT1 phosphorylation, a key signaling molecule involved in M1 polarization, thereby promoting the shift towards an M2 phenotype. acs.org

Detailed research findings highlight these effects in various models. In a study on colitis, this compound treatment in mice led to a relative reduction of pro-inflammatory M1-like macrophages and an increase in anti-inflammatory M2-like macrophages in the colon. oup.com In vitro experiments with bone marrow-derived macrophages confirmed that this compound decreased M1 markers (MHCII, CD86, iNOS) and upregulated the M2 marker CD206 in M1-polarized cells. oup.com Another study focusing on osteoarthritis found that this compound ameliorated articular cartilage degeneration by modulating the M1/M2 polarization of synovial macrophages, increasing M2 polarization and decreasing M1 polarization. nih.gov In the context of MRSA bloodstream infection, this compound treatment promoted a notable shift from the M1 to M2 phenotype in infected macrophages, leading to decreased pro-inflammatory cytokines and increased IL-10. acs.org

The following table summarizes some key findings on the effect of this compound on macrophage polarization markers:

| Macrophage Phenotype | Marker/Cytokine | Effect of this compound | Reference |

| M1 (Pro-inflammatory) | MHCII | Decreased | oup.com |

| M1 (Pro-inflammatory) | CD86 | Decreased | oup.com |

| M1 (Pro-inflammatory) | iNOS | Decreased | oup.combiomolther.orgfrontiersin.org |

| M1 (Pro-inflammatory) | TNF-α | Decreased | oup.combiomolther.orgacs.org |

| M1 (Pro-inflammatory) | IL-6 | Decreased | oup.combiomolther.orgacs.org |

| M1 (Pro-inflammatory) | IL-1β | Decreased | biomolther.orgacs.orgfrontiersin.org |

| M2 (Anti-inflammatory) | CD206 (Mrc1) | Increased | oup.comfrontiersin.org |

| M2 (Anti-inflammatory) | Arg-1 | Increased | researchgate.netfrontiersin.org |

| M2 (Anti-inflammatory) | IL-10 | Increased | acs.orgfrontiersin.org |

These findings collectively demonstrate that this compound plays a significant role in modulating macrophage polarization, promoting a shift towards an anti-inflammatory M2 phenotype and suppressing pro-inflammatory M1 responses. This modulation is suggested to contribute to the beneficial effects of this compound observed in various inflammatory conditions.

Spermidine in Cellular Stress Response Pathways

Mechanisms of Oxidative Stress Resistance

Spermidine (B129725) contributes to cellular defense against oxidative stress through multiple mechanisms. It has been reported to have a role in antioxidative processes. researchgate.net Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, can lead to cellular damage and impaired function. unibo.it this compound can mitigate oxidative stress by inducing autophagy, a cellular process that clears damaged organelles and proteins. researchgate.netunibo.itnih.gov Studies have shown that this compound upregulates the ratio of LC3-II/I and inhibits the accumulation of p62 protein, indicating the induction of autophagy, which helps alleviate oxidative stress. researchgate.net

Furthermore, this compound has been shown to directly scavenge ROS, thereby protecting cells from free radical-mediated oxidative damage. mdpi.comfrontiersin.org It can also enhance the activity of antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase (CAT), which are crucial for detoxifying ROS. mdpi.commdpi.comfrontiersin.org Research in various models, including goose granulosa cells and rice plants, has demonstrated that this compound treatment increases the activity of antioxidant enzymes and reduces markers of oxidative damage like malondialdehyde (MDA). researchgate.netnih.govnih.gov

Research findings illustrating this compound's impact on oxidative stress markers:

| Study Model | Treatment | Effect on Oxidative Stress Markers | Citation |

| Goose Granulosa Cells | This compound + 3-NPA (oxidative stress) | Inhibited ROS production, decreased MDA content, increased SOD activity | researchgate.netnih.gov |

| Human OA Articular Chondrocytes | This compound + H₂O₂ (oxidative stress) | Reduced oxidative DNA damage, decreased caspase 3 activation | unibo.itcnr.it |

| Ageing Mice | This compound administration | Increased serum level of free thiol groups (indicating reduced OS) | tavernarakislab.gr |

| Rice Plants (Heat Stress) | Exogenous this compound sprays | Reduced MDA content, increased peroxidase activity | nih.gov |

| Rice Plants (Submergence Stress) | Exogenous this compound sprays | Decreased O₂⁻ generation rate and H₂O₂ content, inhibited lipid peroxidation | frontiersin.org |

Responses to Environmental Stressors

This compound plays a crucial role in helping organisms respond to various environmental stressors, including heat, drought, and nutrient deprivation. mdpi.comnih.govnih.govfrontiersin.orgnih.gov Its involvement in stress response is linked to its ability to modulate cellular processes that enhance resilience and survival under adverse conditions. nih.gov

Under heat stress, this compound has been shown to enhance thermotolerance in various organisms, including fungi and plants. nih.govnih.govfrontiersin.orgfrontiersin.org In Ganoderma lucidum, this compound improves heat tolerance by promoting mitochondrial respiration driven by fatty acid β-oxidation and enhancing the activities of key enzymes in the tricarboxylic acid (TCA) cycle and electron transport chain (ETC). nih.gov In rice, exogenous application of this compound can alleviate heat stress ramifications during the reproductive stage, improving spikelet fertility and grain yield. frontiersin.orgfrontiersin.org It achieves this by inducing antioxidant machinery and potentially upregulating stress-associated proteins (SAPs). nih.govfrontiersin.org

This compound also contributes to drought tolerance in plants. mdpi.comnih.gov It can accumulate in response to water deficiency and is involved in regulating antioxidant enzyme activities under drought conditions. nih.gov Studies on fenugreek and finger millet have shown that exogenous this compound application can ameliorate water deficit stress by enhancing growth and physio-biochemical processes, including increasing antioxidant enzyme activities and reducing lipid peroxidation. mdpi.comnih.gov

Nutrient deprivation, such as fasting, leads to an increase in this compound biosynthesis in various species, including humans. nih.govresearchgate.net This surge in endogenous this compound is a critical step in inducing autophagy, a process essential for cellular adaptation and survival during nutrient scarcity. nih.govresearchgate.netpreprints.org this compound-dependent hypusination of EIF5A favors the translation of TFEB, a key transcription factor promoting autophagy. nih.govresearchgate.net This mechanism highlights this compound's role in linking nutrient status to autophagic responses, which are vital for surviving periods of limited resources. nih.govresearchgate.net

Contributions to Overall Cellular Homeostasis

This compound is critically involved in maintaining cellular homeostasis, the dynamic balance of cellular processes necessary for proper function and survival. tandfonline.comnih.govmdpi.com Its pleiotropic functions contribute to this balance by regulating key cellular mechanisms. mdpi.com

A primary way this compound contributes to homeostasis is through the induction of autophagy. metwarebio.comglycanage.comtandfonline.comnih.govmdpi.comlevitascliniclondon.comnewphaseblends.com Autophagy is a fundamental housekeeping mechanism that removes damaged or unnecessary cellular components, pathogens, and toxins, thereby preventing their accumulation and maintaining cellular health. glycanage.compreprints.orgnewphaseblends.com By promoting efficient autophagic flux, this compound ensures the clearance of damaged molecules and organelles, which is essential for cell function and viability, particularly under stress conditions. unibo.itcnr.it This process is crucial for quality control and has an anti-aging role by supporting the clearance of senescence-associated alterations. unibo.itcnr.it

This compound also contributes to homeostasis by influencing protein synthesis and stability. It is a unique substrate for the hypusination of EIF5A, a modification important for the translation of specific proteins, including those involved in autophagy. tandfonline.comnih.govresearchgate.net By regulating translation, this compound helps maintain proper protein balance (proteostasis), which is vital for cellular function and stress response. nih.gov

Immunomodulatory Roles of Spermidine

Impact on T Lymphocyte Function and Differentiation

Spermidine (B129725) has been shown to impact the function and differentiation of T lymphocytes. It can regulate T cell development and enhance the differentiation of naive T cells into regulatory T (Treg) cells in an autophagy-related manner frontiersin.orgtwincore.denih.govnih.gov. This effect has been observed in both mouse and human naive T cells frontiersin.orgtwincore.denih.gov. Dietary supplementation with this compound has been shown to promote homeostatic differentiation of Treg cells within the gut and reduce pathology in a model of T-cell transfer-induced colitis twincore.denih.gov. The polarizing effect of this compound on CD4+ T-cell differentiation towards a regulatory phenotype appears to require intact autophagic machinery twincore.denih.gov.

Polyamines, including this compound, are essential for the activation and proliferation of mouse CD4+ and CD8+ T lymphocytes frontiersin.org. This compound supplementation has been shown to enhance the anti-tumor immunity in CD8+ T cells, potentially by increasing ATP production scientificarchives.com. The polyamine/hypusine axis, however, may downmodulate tissue-resident memory T cell (Trm) differentiation scientificarchives.com. Inhibition of this axis has been shown to enhance IFN-γ and TNF-α production upon activation of both mouse and human CD8+ T cells and increase TGF-β induced differentiation of CD69+CD103+ Trm cells scientificarchives.com.

In the context of the tumor microenvironment, increased synthesis and secretion of this compound by tumor cells may potentially damage anti-tumor immunity by promoting Treg cells frontiersin.orgnih.gov. This compound has also been identified as an oncometabolite in the tumor immune microenvironment that suppresses T cell activation by down-regulating plasma membrane cholesterol levels, thereby inhibiting T cell receptor (TCR) clustering pnas.org. However, it's noted that the action of this compound might be bifunctional and context-dependent, as this compound supplementation has also been reported to break therapeutic resistance to immune checkpoint blockade by directly activating CD8+ T cells in aged mice pnas.org.

This compound may also regulate the production of IL-17 in γδ T cells through eIF5A, potentially participating in the immune regulation of various cancers frontiersin.orgnih.gov. Studies have also indicated that this compound can directly act on T cells to down-regulate the Th17/IL-17 signaling pathway, potentially by controlling PRDX1 protein activity biorxiv.org.

Effects on B Lymphocyte Activation and Responses

This compound also influences B lymphocyte activation and responses. B cell receptor activation leads to increased levels of polyamines and the expression of enzymes involved in the polyamine pathway scientificarchives.com. This compound supplementation has been shown to restore IgG responses of B lymphocytes, thereby restoring their function tandfonline.comnih.gov.

Research indicates that in "young" B cells, this compound promotes the hypusination of EIF5A, which regulates the translation of TFEB, a key transcription factor for autophagosomal and lysosomal biogenesis tandfonline.comnih.gov. In aged B cells, a decline in this compound levels is correlated with a loss of this hypusinated EIF5A-TFEB-autophagy axis, resulting in diminished antibody responses tandfonline.comnih.gov. Exogenous this compound supplementation can reverse this age-dependent decline and restore B cell function tandfonline.comnih.gov. This highlights this compound's role as an anti-aging metabolite that impacts B cell immunity through the translational control of autophagy tandfonline.comnih.gov. This compound has also been reported to reverse B cell senescence and prolong B cell survival dovepress.com.

Modulation of Myeloid Cell Phenotypes (e.g., Macrophages, Dendritic Cells)

This compound modulates the phenotypes of myeloid cells, including macrophages and dendritic cells. This compound inhibits inflammatory M1 macrophages by reducing the expression of co-stimulatory molecules (CD80 and CD86) and the production of pro-inflammatory cytokines frontiersin.orgresearchgate.net. It also induces the expression of ARG1 in macrophages and promotes their polarization to the M2 phenotype through mechanisms involving mitochondrial superoxide-dependent AMPK activation, Hif-1α up-regulation, and autophagy frontiersin.orgresearchgate.net. This this compound-dependent OXPHOS metabolism in mouse bone marrow-derived macrophages may be beneficial for the alternative activation of ARG1 expression and inhibition of pro-inflammatory cytokine expression frontiersin.org. This compound has been shown to induce an anti-inflammatory phenotype in both mature and maturing macrophages, upregulating M2 markers like Arg1 and Chil3 researchgate.net. Maturing macrophages appear more sensitive to this compound-induced M2 polarization than mature ones researchgate.net.

In dendritic cells (DCs), this compound has been implicated in inducing immunosuppressive states biorxiv.org. This compound can reprogram mouse conventional dendritic cells (cDCs) toward an immunoregulatory phenotype via Src kinase-dependent phosphorylation of indoleamine 2,3-dioxygenase 1 (IDO1) elifesciences.org. This compound promotes the protein-protein interaction of Src with IDO1 and may accelerate Src-mediated phosphorylation of IDO1 elifesciences.org. Furthermore, this compound suppresses DC activation via eIF5A hypusination and metabolic adaptation biorxiv.org. It mediates this effect by stimulating hypusination-dependent protection of OXPHOS in DCs, which in turn reduces their ability to activate and interact with T cells biorxiv.org. This compound also protected DCs against activation-induced loss of mitochondrial capacity for energy generation in a hypusination-dependent manner biorxiv.org.

Cross-talk Between Polyamine Metabolism and Immune Cell Regulation

The interplay between polyamine metabolism and immune cell regulation is a significant area of research. Polyamines are crucial for fundamental biological processes that contribute to the control of immune cells, including immune cell regulation, signaling pathway modulation, cell proliferation and differentiation, and development frontiersin.org. Dysregulation of polyamine metabolism has been implicated in various diseases, including inflammatory conditions and autoimmune diseases scientificarchives.com.

Increased synthesis of polyamines in tumor cells can lead to increased secretion of this compound, potentially damaging anti-tumor immunity by promoting Treg cells frontiersin.orgnih.gov. Polyamine metabolism influences both tumor cells and the tumor microenvironment by modulating immune cell phenotypes frontiersin.org. Polyamine acetylation, mediated by SAT1, has been shown to facilitate metabolic crosstalk between tumor cells and tumor-associated macrophages/myeloid cells (TAMs), promoting mesenchymal/plurimetabolic states in glioblastoma oup.com. N1-acetylthis compound, a product of SAT1, is taken up by myeloid cells to promote intracellular polyamine flux, cellular respiration, and migration oup.com.

The hypusination of eIF5A, a process requiring this compound, is important in controlling T cell metabolism and function frontiersin.org. This pathway also operates in activated B cells and is crucial for the translation of TFEB, linking this compound to autophagy and immune senescence in B cells tandfonline.comnih.govelifesciences.org. Alterations in arginine metabolism, which feeds into polyamine synthesis, have been associated with immunosuppression biorxiv.org.

Advanced Research Methodologies and Experimental Models

In Vitro Cellular Models

In vitro cellular models provide a controlled environment to study the direct effects of spermidine (B129725) on specific cell types and to elucidate underlying molecular pathways.

Mammalian Cell Lines (e.g., HCT116, Jurkat cells)

Mammalian cell lines are widely used to investigate the cellular impact of this compound. Studies have explored its effects on processes such as autophagy, apoptosis, and cell cycle regulation. For instance, research using HeLa cells, a cervical cancer cell line, has demonstrated that this compound can inhibit cell proliferation and induce apoptosis through the activation of autophagy. spandidos-publications.comfrontiersin.orgresearcherslinks.com this compound treatment in HeLa cells led to a dose-dependent reduction in proliferation and an increase in apoptosis, accompanied by markers of autophagy activation like increased LC3-II/LC3-I ratio, Atg 5, and Beclin 1 levels. spandidos-publications.comfrontiersin.org Inhibition of autophagy in these cells attenuated the this compound-induced apoptosis and proliferation inhibition. spandidos-publications.com

In colon carcinoma HCT116 cells, this compound treatment has been shown to decrease cellular protein acetylation, an effect potentially linked to the competitive inhibition of the protein acetyl-transferase EP300. cell-stress.comnih.gov However, in lymphocytic Jurkat cells, this compound did not de-acetylate the EP300 targets histone 3 and autophagy-related protein 7 (ATG7), suggesting context-dependent mechanisms. cell-stress.comnih.gov Acyl this compound derivatives have also shown pro-apoptotic activity in human breast cancer cell lines and T-lymphoblastic leukemia cells like Jurkat cells, with some derivatives inducing significant apoptosis. frontiersin.org

Apoptotic HCT-116 and Jurkat cells have also been used to study the release of metabolites, including this compound, during programmed cell death. nih.gov In these models, this compound was released in significant quantities from apoptotic cells induced by various stimuli. nih.gov

Yeast and Fungal Systems (e.g., Saccharomyces cerevisiae, Ganoderma lucidum)

Yeast and fungal systems, particularly Saccharomyces cerevisiae (baker's yeast), serve as valuable models for studying the conserved mechanisms influenced by this compound, such as aging and stress resistance. This compound administration has been shown to extend both chronological and replicative lifespan in S. cerevisiae. tavernarakislab.graging-us.comtandfonline.com This longevity-promoting effect is linked to epigenetic modifications involving histone deacetylation and the activation of autophagy. tavernarakislab.grtandfonline.comsci-hub.se Depletion of endogenous polyamines in yeast can lead to premature chronological aging and necrotic cell death, which can be rescued by this compound supplementation. tavernarakislab.graging-us.comresearchgate.net this compound treatment in yeast has also been shown to increase resistance to heat and H₂O₂ stress. aging-us.comnih.gov

Ganoderma lucidum, a medicinal fungus, has been used to investigate the role of this compound in its growth and the biosynthesis of secondary metabolites like ganoderic acids. This compound is essential for the survival of G. lucidum and is involved in regulating cell growth and metabolism. asm.orgnih.gov Studies have shown that this compound promotes the production of mitochondrial reactive oxygen species (ROS) and positively regulates ganoderic acid biosynthesis in G. lucidum. asm.orgnih.gov this compound also enhances the heat tolerance of G. lucidum by promoting mitochondrial respiration driven by fatty acid β-oxidation. researchgate.net

In Vivo Model Organisms

In vivo models are crucial for understanding the systemic effects of this compound on complex biological processes, including aging, stress response, and organ-specific functions.

Invertebrate Models (e.g., Caenorhabditis elegans, Drosophila melanogaster)

Invertebrate models like the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster are extensively used due to their short lifespans and conserved biological pathways relevant to aging and disease. This compound supplementation has been shown to extend the lifespan of both C. elegans and D. melanogaster. tavernarakislab.graging-us.comtandfonline.comresearchgate.netcambridge.org This effect is largely dependent on the induction of autophagy. tavernarakislab.graging-us.comtandfonline.comnih.govplos.org

In Drosophila, this compound feeding decreases age-related locomotor activity loss and improves survival upon exposure to oxidative stress-inducing agents like paraquat. nih.govplos.orgresearchgate.net This stress resistance is also mediated, at least in part, by autophagy. cambridge.orgplos.org this compound has been shown to influence lipid metabolism in Drosophila, with this compound-fed flies exhibiting altered triglyceride levels and fatty acid profiles. plos.org

Research in C. elegans indicates that this compound inhibits histone acetyltransferase (HAT) activity and increases the expression of autophagy-related genes, contributing to lifespan extension. cambridge.org

Vertebrate Models (e.g., Mus musculus, Danio rerio)

Vertebrate models, particularly mice (Mus musculus), are used to study the effects of this compound on mammalian physiology, including aging, cardiovascular health, and neuroprotection. This compound administration has been shown to extend the lifespan of mice and exert cardioprotective effects, reducing cardiac hypertrophy and preserving diastolic function in aged mice. nih.govnih.govreinventionjournal.org this compound feeding enhanced cardiac autophagy, mitophagy, and mitochondrial respiration in mice. nih.govnih.gov

This compound has also demonstrated neuroprotective effects in mouse models. In senescence-accelerated mouse-8 (SAMP8) mice, a model for accelerated aging and cognitive dysfunction, this compound and spermine (B22157) ameliorated memory retention loss and improved cognitive function. aging-us.com this compound may contribute to neuroprotection by inducing autophagy and ameliorating mitochondrial dysfunction. aging-us.com

Studies in mice have also explored the role of this compound in anticancer immunity and the suppression of tumorigenesis. nih.govdoctaris.com this compound can stimulate antineoplastic immune responses and suppress tumor growth in combination with chemotherapy. frontiersin.orgnih.govdoctaris.com

While the search results did not provide specific details on Danio rerio (zebrafish) as a model for this compound research within the specified context, vertebrate models like mice clearly play a significant role in understanding the systemic impact of this compound.

Analytical Techniques for this compound Quantification

Accurate quantification of this compound in biological samples is essential for understanding its metabolism, distribution, and changes in various physiological and pathological conditions. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying this compound from complex biological matrices such as blood, urine, and tissue samples. creative-proteomics.comresearchgate.netresearchgate.net HPLC is often coupled with detectors like photodiode array detectors (PDA) or fluorescence detectors for sensitive detection. researchgate.net

Mass Spectrometry (MS), particularly when coupled with chromatography (GC-MS or LC-MS), offers high sensitivity and specificity for detecting and quantifying this compound and its metabolites. creative-proteomics.comresearchgate.netpjoes.comnih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful methods for analyzing low-abundance compounds like this compound with high accuracy. creative-proteomics.compjoes.comnih.gov These methods can distinguish and quantify multiple polyamines in a single run, providing a comprehensive profile of polyamine levels. creative-proteomics.comnih.gov Sample preparation steps, including extraction and derivatization, are often crucial to enrich this compound and reduce matrix interference for optimal quantification by GC-MS or LC-MS. researchgate.netresearchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized for the quantitative determination of polyamines, including this compound, in biological samples, often requiring derivatization steps. researchgate.net

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of this compound in complex biological samples. HPLC offers advantages in terms of sensitivity, resolution, and reproducibility for polyamine analysis. mdpi.comresearchgate.net The method typically involves the separation of this compound from other polyamines and sample components using a stationary phase and a mobile phase. researchgate.netscirp.org

Various HPLC methods have been developed and optimized for this compound analysis, often involving pre- or post-column derivatization to enhance detection sensitivity, particularly when using UV or fluorescence detectors. researchgate.netresearchgate.net Benzoylation and dansylation are common derivatization techniques employed. mdpi.comresearchgate.netscirp.orgresearchgate.net For instance, a reversed-phase HPLC method utilizing benzoylated derivatives of polyamines, including this compound, has been developed for determination in various matrices with good resolution, sensitivity, and reproducibility. scirp.orgconicet.gov.ar Another approach involves dansylation followed by reversed-phase HPLC with fluorescence detection. researchgate.netoup.com

Optimization of HPLC parameters such as solvent systems, gradient profiles, and detection wavelengths is critical for achieving efficient separation and sensitive detection of this compound. researchgate.netscirp.org Different mobile phases, such as combinations of water and acetonitrile, are commonly used in reversed-phase HPLC for polyamine separation. researchgate.net Detection is often performed at specific wavelengths, such as 254 nm for benzoylated derivatives or using fluorescence detection for dansylated compounds. researchgate.netscirp.orgconicet.gov.ar

HPLC methods for this compound analysis have been applied to a variety of biological matrices, including serum, urine, tissue samples, and plant extracts. mdpi.comresearchgate.netoup.comcreative-proteomics.com These methods are considered reliable and can provide fast and accurate results for this compound quantification. mdpi.com

Mass Spectrometry-Based Approaches (e.g., LC-MS, HPLC-ESI-ITMS/MS)

Mass spectrometry (MS) and hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography-Electrospray Ionization–Ion Trap Tandem Mass Spectrometry (HPLC-ESI-ITMS/MS) provide highly sensitive and specific methods for the detection and quantification of this compound and its metabolites. creative-proteomics.comanalytice.comscientificlabs.co.ukpjoes.com These techniques are particularly valuable for analyzing low-abundance compounds and complex biological matrices. creative-proteomics.com

LC-MS/MS is a powerful tool that combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. creative-proteomics.comfigshare.comnih.gov This allows for the simultaneous quantification of multiple polyamines, including this compound, in a single run. nih.govnih.gov Various LC-MS/MS methods have been developed, often incorporating derivatization steps to improve ionization efficiency and chromatographic separation. figshare.comnih.gov For example, methods using chloroformate or isobutyl chloroformate derivatization coupled with LC-MS/MS have been reported for polyamine analysis in biological samples. figshare.comnih.gov

HPLC-ESI-ITMS/MS is another advanced MS-based approach used for this compound determination. scientificlabs.co.uksigmaaldrich.comresearchgate.net This technique utilizes electrospray ionization (ESI) to generate ions from the analyte, an ion trap mass analyzer for mass separation, and tandem MS (MS/MS) for fragmentation and detection of specific product ions. scientificlabs.co.uksigmaaldrich.com This provides high selectivity and allows for the accurate identification and quantification of this compound even in complex matrices. researchgate.net this compound analytical standards are often used as reference materials in these MS-based methods. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com

MS-based approaches have been successfully applied to quantify this compound in various biological samples, including blood, urine, tissue extracts, and plant materials. creative-proteomics.comanalytice.compjoes.comresearchgate.netresearchgate.netnih.gov These methods offer high throughput and are suitable for both targeted and untargeted metabolomics studies involving this compound. creative-proteomics.comnih.gov

Optimized Sample Preparation and Extraction Protocols for Biological Matrices

Effective sample preparation and extraction protocols are crucial steps in accurately quantifying this compound in biological matrices. These protocols aim to isolate this compound from the complex sample matrix, remove interfering substances, and concentrate the analyte to improve detection sensitivity. creative-proteomics.comd-nb.info The specific protocol may vary depending on the biological matrix being analyzed (e.g., blood, urine, tissue, plant material). creative-proteomics.com

Common extraction methods involve the use of organic solvents or acids to lyse cells and release this compound. creative-proteomics.com For instance, perchloric acid or methanol (B129727) are frequently used organic solvents for extraction. creative-proteomics.com Trichloroacetic acid (TCA) has also been reported as an effective reagent for the extraction of biogenic amines, including this compound, from various tissue samples. nih.gov Protein precipitation is often included in the extraction process to remove unwanted proteins. creative-proteomics.com Following extraction, centrifugation is typically performed to separate the supernatant containing this compound. creative-proteomics.com

Specific extraction methods have been developed for different biological matrices. For example, methods for extracting this compound from animal muscle tissues using ultrasonication and organic solvents have been described. google.com Micro liquid-liquid extraction has also been used to minimize solvent usage when analyzing this compound in human urine and blood. researchgate.netnih.gov The stability of this compound during sample collection and storage is also a critical consideration, as it can be sensitive to environmental conditions like temperature and pH. creative-proteomics.com

The development of optimized sample preparation and extraction protocols is essential for ensuring the accuracy, reproducibility, and sensitivity of this compound analysis in various research and clinical applications.

Here is a summary table of common sample preparation and extraction techniques:

| Biological Matrix | Common Extraction Methods | Purification/Concentration Techniques | References |

| Blood/Serum | Organic solvents (e.g., methanol), Acids (e.g., TCA) | Protein precipitation, SPE | creative-proteomics.comfigshare.comnih.gov |

| Urine | Organic solvents, Acids | SPE, Micro liquid-liquid extraction | creative-proteomics.comresearchgate.netnih.gov |

| Tissue Samples | Organic solvents, Acids, Ultrasonication | Protein precipitation, SPE | creative-proteomics.comgoogle.com |

| Plant Tissues | Organic solvents, Acids | SPE | researchgate.netoup.comspringernature.com |

Omics Approaches in this compound Research

Omics approaches, including transcriptomics, proteomics, and metabolomics, provide comprehensive insights into the molecular pathways and biological processes influenced by this compound. These high-throughput technologies allow researchers to investigate the global changes in gene expression, protein abundance, and metabolite profiles in response to this compound treatment or altered this compound levels.

Transcriptomics Applications

Transcriptomics involves the study of the complete set of RNA transcripts in a cell or organism. In this compound research, transcriptomics is used to identify genes whose expression levels are altered by this compound. This can reveal the genetic pathways and regulatory networks that are influenced by this compound.

Studies utilizing transcriptomics have investigated the effects of exogenous this compound on gene expression in various organisms and conditions. For example, transcriptome analysis has been applied to understand how this compound regulates the molecular components of high-temperature stress signaling pathways in tomato seedlings. mdpi.com These studies have identified thousands of differentially expressed genes (DEGs) in response to high temperature with or without this compound treatment, highlighting genes involved in cellular processes, metabolic processes, and nucleotide binding. mdpi.com

Transcriptome analysis has also been used to explore the effects of this compound on heat tolerance in lettuce, revealing DEGs related to flavonoid biosynthesis, plant-pathogen interactions, and signal transduction pathways. mdpi.com Another study in tomato fruit investigated the impact of this compound and high temperature on transcriptional profiles, identifying genes involved in primary metabolism, stress response, and hormone biosynthesis. nih.gov

Integrated transcriptomics and proteomics approaches have further elucidated the molecular mechanisms by which this compound enhances stress tolerance, showing modulation of signal transduction and carbohydrate metabolic pathways. researchgate.netnih.gov

Here is a summary of transcriptomics findings related to this compound:

| Organism/Condition | Key Findings (Differentially Expressed Genes) | References |

| Tomato seedlings (High temperature) | Genes involved in cellular processes, metabolic processes, nucleotide binding, plant physiological processes. | mdpi.com |

| Lettuce (High temperature) | Genes related to flavonoid biosynthesis, plant-pathogen interactions, MAPK signaling pathway. | mdpi.com |

| Tomato fruit (High temperature) | Genes involved in primary metabolism, stress response, hormone biosynthesis, energy and cell wall metabolism. | nih.gov |

| Lettuce (Heat stress) | Genes involved in signal transduction and carbohydrate metabolic pathways. | researchgate.netnih.gov |

Proteomics Investigations

Proteomics focuses on the large-scale study of proteins, including their abundance, modifications, and interactions. Proteomics investigations in this compound research aim to identify proteins whose expression levels or modifications are affected by this compound, providing insights into the protein-level changes mediating this compound's biological effects.